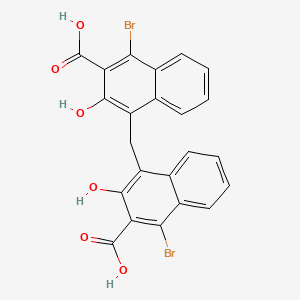

4,4'-Methylenebis(1-bromo-3-hydroxynaphthalene-2-carboxylic acid)

Beschreibung

4,4'-Methylenebis(1-bromo-3-hydroxynaphthalene-2-carboxylic acid) is a brominated naphthalene derivative featuring two naphthalene rings connected by a methylene bridge. Each naphthalene moiety contains a hydroxyl group at position 3, a bromine atom at position 1, and a carboxylic acid group at position 2. These analogs are often used as counterions in pharmaceutical salts due to their ability to form stable crystalline complexes .

Eigenschaften

CAS-Nummer |

143558-73-0 |

|---|---|

Molekularformel |

C23H14Br2O6 |

Molekulargewicht |

546.2 g/mol |

IUPAC-Name |

1-bromo-4-[(4-bromo-3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid |

InChI |

InChI=1S/C23H14Br2O6/c24-18-12-7-3-1-5-10(12)14(20(26)16(18)22(28)29)9-15-11-6-2-4-8-13(11)19(25)17(21(15)27)23(30)31/h1-8,26-27H,9H2,(H,28,29)(H,30,31) |

InChI-Schlüssel |

MYFHSIXJMWPWMZ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=C(C(=C2Br)C(=O)O)O)CC3=C(C(=C(C4=CC=CC=C43)Br)C(=O)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Methylenebis(1-bromo-3-hydroxynaphthalene-2-carboxylic acid) typically involves multi-step organic reactions. One common method includes the bromination of 3-hydroxy-2-naphthoic acid, followed by the formation of a methylene bridge through a condensation reaction with formaldehyde. The reaction conditions often require the use of strong acids or bases as catalysts and controlled temperatures to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain precise control over reaction conditions.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

4,4’-Methylenbis(1-brom-3-hydroxynaphthalin-2-carbonsäure) hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Als Baustein für die Synthese komplexerer organischer Moleküle verwendet.

Biologie: Untersucht wegen seines Potenzials als antimikrobielles Mittel aufgrund seiner strukturellen Ähnlichkeit mit anderen bioaktiven Verbindungen.

Medizin: Erforscht wegen seiner potenziellen therapeutischen Eigenschaften, einschließlich entzündungshemmender und krebshemmender Aktivitäten.

Industrie: Wird bei der Entwicklung von Farbstoffen, Pigmenten und anderen Spezialchemikalien eingesetzt.

Wirkmechanismus

Der Mechanismus, durch den 4,4’-Methylenbis(1-brom-3-hydroxynaphthalin-2-carbonsäure) seine Wirkungen ausübt, ist nicht vollständig geklärt. Es wird angenommen, dass es über seine funktionellen Gruppen mit bestimmten molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagiert. Die Bromatome und Hydroxylgruppen können eine entscheidende Rolle beim Binden an diese Zielstrukturen spielen, was zu verschiedenen biologischen Wirkungen führt.

Wissenschaftliche Forschungsanwendungen

4,4’-Methylenebis(1-bromo-3-hydroxynaphthalene-2-carboxylic acid) has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex organic molecules.

Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to other bioactive compounds.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism by which 4,4’-Methylenebis(1-bromo-3-hydroxynaphthalene-2-carboxylic acid) exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromine atoms and hydroxyl groups may play a crucial role in binding to these targets, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogs

2.1.1 4,4'-Methylenebis(3-hydroxy-2-naphthoic acid) (Pamoic Acid)

- Structure : Lacks bromine; hydroxyl groups at position 3 and carboxylic acids at position 2 on both naphthalene rings.

- Properties :

- Key Difference : The absence of bromine reduces molecular weight (C23H16O6 vs. brominated analog) and increases hydrophilicity compared to the brominated derivative .

2.1.2 4,4'-Methylenebis(2-chloroaniline) (MBOCA)

- Structure : Chlorine substituents instead of hydroxyl/carboxylic acid groups; aromatic amine backbone.

- Properties: Hazardous (carcinogenic) industrial curing agent for polyurethanes . Higher volatility than the brominated naphthalene derivative due to smaller substituents.

- Key Difference : The brominated compound’s carboxylic acid groups enable salt formation, unlike MBOCA, which lacks ionizable functional groups .

Functional Group Impact

Pharmacological and Industrial Relevance

- Brominated Compound: The bromine atom may enhance binding to hydrophobic targets (e.g., proteins) compared to pamoic acid, but this could also increase toxicity risks. No direct toxicity data are available, but MBOCA’s hazard profile suggests careful handling of halogenated analogs.

- Salt Formation : Like pamoic acid, the brominated derivative could form salts (e.g., disodium or dipotassium) to improve solubility for drug formulations .

Biologische Aktivität

4,4'-Methylenebis(1-bromo-3-hydroxynaphthalene-2-carboxylic acid) (CAS No. 143558-73-0) is a complex organic compound characterized by its unique structure, which features a methylene bridge connecting two naphthalene derivatives. Each naphthalene unit is substituted with a bromine atom, a hydroxyl group, and a carboxylic acid group. The molecular formula is with a molecular weight of approximately 700.8 g/mol. This compound has garnered attention due to its potential biological activity, particularly in pharmacological applications.

Structural Characteristics

The presence of both hydroxyl and carboxylic acid groups suggests potential for hydrogen bonding and increased solubility in polar solvents, enhancing its reactivity and interaction with biological targets. The structural formula can be summarized as follows:

Pharmacological Properties

Research indicates that compounds with similar structures to 4,4'-Methylenebis(1-bromo-3-hydroxynaphthalene-2-carboxylic acid) exhibit various pharmacological properties, including:

- Antitumor Activity : Preliminary studies suggest that this compound may possess cytotoxic effects against cancer cell lines. For instance, compounds structurally related to it have shown significant activity against human cancer cell lines such as HeLa and A549, with IC50 values indicating potent inhibition of cell proliferation .

- Antioxidant Potential : The presence of hydroxyl groups often correlates with antioxidant activity, which could mitigate oxidative stress in biological systems.

Interaction Studies

Initial binding studies have focused on the interaction of this compound with various biological targets. These studies are crucial for assessing the efficacy and safety profiles of new compounds in drug development. Notably, the dual functionality provided by the methylene bridge and multiple substituents enhances its potential for diverse biological interactions.

Comparative Analysis

To better understand the unique properties of 4,4'-Methylenebis(1-bromo-3-hydroxynaphthalene-2-carboxylic acid), a comparison with structurally similar compounds is presented in the following table:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Bromo-3-hydroxynaphthalene-2-carboxylic acid | Single naphthalene unit with bromine and hydroxyl | Simpler structure; lacks methylene bridge |

| 4-Bromo-1-hydroxy-2-naphthoic acid | Naphthalene unit with bromine and hydroxyl | Lacks carboxylic acid functionality |

| 3-Hydroxynaphthalene-2-carboxylic acid | Similar carboxylic acid group | No bromination; simpler hydroxyl substitution |

The uniqueness of 4,4'-Methylenebis(1-bromo-3-hydroxynaphthalene-2-carboxylic acid) lies in its dual functionality provided by both the methylene bridge and multiple substituents on the naphthalene rings, enhancing its potential for diverse applications compared to simpler analogs.

Case Studies

Several studies have investigated compounds similar to 4,4'-Methylenebis(1-bromo-3-hydroxynaphthalene-2-carboxylic acid):

- Cytotoxicity Assays : In vitro assays on HeLa and A549 cell lines demonstrated that derivatives of naphthalene carboxylic acids exhibit significant cytotoxicity. For example, one study reported an IC50 value of against HeLa cells .

- Mechanistic Studies : Further research is needed to elucidate the specific mechanisms through which these compounds exert their biological effects. Potential mechanisms include enzyme inhibition or interference with cellular signaling pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.